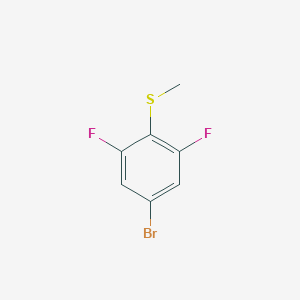

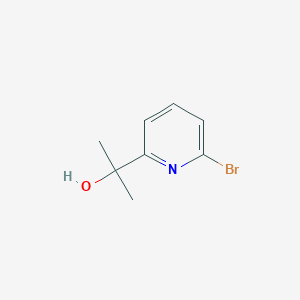

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

Overview

Description

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene (BDMB) is a synthetic organic compound with a wide range of potential applications in scientific research. It is a non-aromatic, colorless, and highly reactive compound, which has a unique combination of physical and chemical properties. BDMB has been used in a variety of research applications, including as an intermediate in organic synthesis, as a precursor for the synthesis of other compounds, and as a reagent in biochemical assays.

Scientific Research Applications

- Methylsulfonyl benzene compounds are often used as building blocks in organic synthesis . They can be used to create a variety of complex molecules for different applications.

- For example, 1-Bromo-3,5-difluorobenzene was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .

- Fluorinated compounds are frequently used in the pharmaceutical industry due to their unique properties. They can improve the bioavailability of drugs and make them more effective .

- For instance, 4-Bromo-1,2-difluorobenzene has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine , which could potentially be used in drug development.

- Fluorinated compounds can also be used in the development of new materials. They can alter the properties of materials, making them more suitable for specific applications .

- These compounds can be used in chemical research to study reactions and develop new synthetic methods .

- In industrial chemistry, these compounds can be used in the production of other chemicals or materials .

Organic Synthesis

Pharmaceuticals

Materials Science

Chemical Research

Industrial Chemistry

Environmental Science

- Compounds similar to “1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene” can be used in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes .

- 1-Bromo-3,5-difluorobenzene, a compound similar to “1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene”, was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .

- Fluorinated compounds like “1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene” can be used as building blocks in the synthesis of other fluorinated compounds .

- In industrial chemistry, these compounds can be used in the production of other chemicals or materials .

Lewis Acid-Promoted Synthesis

Synthesis of 4-Bromo-2,6-Difluorobenzoic Acid

Synthesis of Other Fluorinated Compounds

Development of New Synthetic Methods

Production of Other Chemicals or Materials

Study of Environmental Impact

properties

IUPAC Name |

5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGDUXRVLJLJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635132 | |

| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene | |

CAS RN |

648905-87-7 | |

| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)